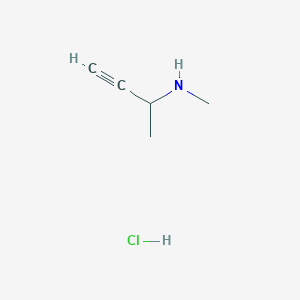
(But-3-yn-2-yl)(methyl)aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(But-3-yn-2-yl)(methyl)aminehydrochloride, also known as but-3-yn-2-amine hydrochloride, is a chemical compound with the molecular formula C4H8ClN. It is a hydrochloride salt of an amine, characterized by the presence of an alkyne group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-2-yl)(methyl)aminehydrochloride typically involves the reaction of but-3-yn-2-ol with methylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvent such as ethanol
Catalyst: Hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactants: But-3-yn-2-ol and methylamine
Reaction Vessel: Large-scale reactors with temperature control
Purification: Crystallization or distillation to obtain the pure hydrochloride salt
Analyse Chemischer Reaktionen
Types of Reactions
(But-3-yn-2-yl)(methyl)aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids
Reduction: Saturated amines
Substitution: N-alkylated or N-acylated derivatives
Wissenschaftliche Forschungsanwendungen
(But-3-yn-2-yl)(methyl)aminehydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (But-3-yn-2-yl)(methyl)aminehydrochloride involves its interaction with molecular targets through its amine and alkyne groups. The compound can form covalent bonds with nucleophiles, leading to the modification of biological molecules. The pathways involved include:
Nucleophilic Addition: The alkyne group can undergo nucleophilic addition reactions.
Amine Reactivity: The amine group can participate in hydrogen bonding and ionic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- But-3-yn-2-amine
- But-3-yn-2-ol
- 1-Methyl-prop-2-ynylamine
Uniqueness
(But-3-yn-2-yl)(methyl)aminehydrochloride is unique due to its combination of an alkyne group and an amine group in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C5H10ClN |
|---|---|
Molekulargewicht |
119.59 g/mol |
IUPAC-Name |
N-methylbut-3-yn-2-amine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-4-5(2)6-3;/h1,5-6H,2-3H3;1H |
InChI-Schlüssel |
GLTWHVXEBXZMAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


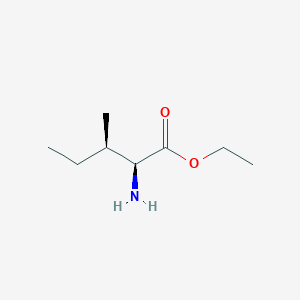
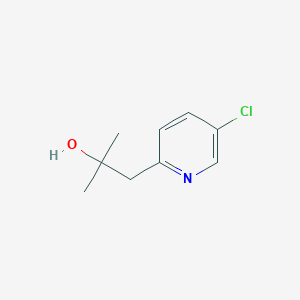
![2-[(2E)-2-(butan-2-ylidene)hydrazinyl]-4-phenyl-1,3-thiazole](/img/structure/B15313185.png)
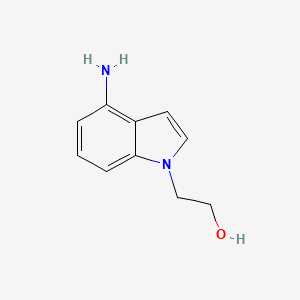

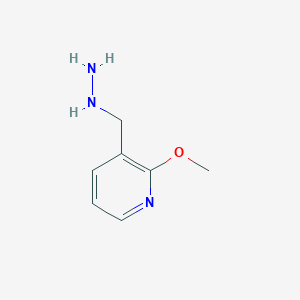
![Methyl 2-(2-azaspiro[3.3]heptan-5-yl)acetate](/img/structure/B15313194.png)
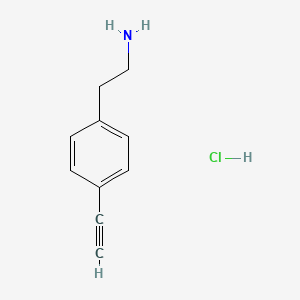
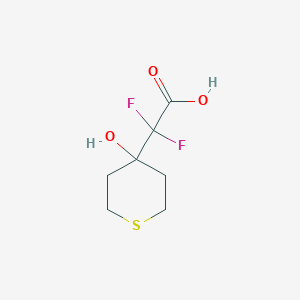
![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)

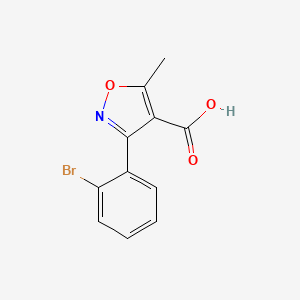
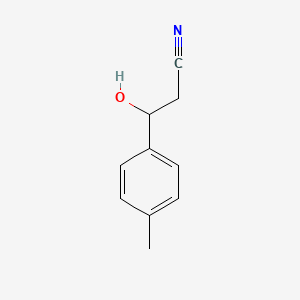
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)
